4-O-alpha-D-glucopyranosyl-L-glucopyranose

Vue d'ensemble

Description

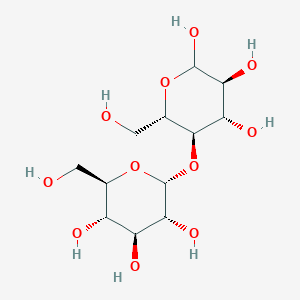

4-O-alpha-D-glucopyranosyl-L-glucopyranose is a disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond. This compound is a type of glucoside, which is a molecule where a sugar is bound to a non-carbohydrate moiety. Glucosides are widely found in nature and have significant applications in various fields due to their diverse biological activities and stable characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-O-alpha-D-glucopyranosyl-L-glucopyranose can be synthesized through enzymatic methods. Enzymatic synthesis involves the use of enzymes as catalysts to convert substrates into products. This method is preferred due to its high specificity and efficiency. For example, cyclodextrin glucosyltransferase can be used to catalyze the transfer of glucose units to form the desired disaccharide .

Industrial Production Methods

Industrial production of this compound typically involves the use of bioreactors where enzymes are employed to catalyze the reaction under controlled conditions. The process parameters such as pH, temperature, and substrate concentration are optimized to maximize yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-O-alpha-D-glucopyranosyl-L-glucopyranose undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the glucose units can be oxidized to form corresponding acids.

Reduction: The carbonyl group in the glucose units can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic conditions or specific enzymes like alpha-glucosidase.

Oxidation: Oxidizing agents such as nitric acid or enzymatic oxidation.

Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

Hydrolysis: Glucose.

Oxidation: Gluconic acid.

Reduction: Sorbitol.

Applications De Recherche Scientifique

Enzyme Inhibition

4-O-alpha-D-glucopyranosyl-L-glucopyranose has been studied for its inhibitory effects on various enzymes, particularly alpha-amylase. It acts as a competitive inhibitor, which can be beneficial in managing conditions like diabetes by slowing carbohydrate absorption.

Case Study: Alpha-Amylase Inhibition

A study demonstrated that this compound effectively inhibited alpha-amylase activity, leading to reduced glucose release from starch substrates. This property highlights its potential as a functional food ingredient for glycemic control .

Antidiabetic Properties

Research indicates that derivatives of this compound may mimic the action of existing antidiabetic drugs by inhibiting carbohydrate-digesting enzymes, thus lowering blood glucose levels post-meal.

Case Study: Efficacy Against Diabetes

In vitro studies have shown that the compound significantly reduces glucose levels in diabetic models, suggesting its utility as a dietary supplement or pharmaceutical agent in diabetes management .

Sweetener and Flavor Enhancer

Due to its sweetness profile and low caloric content, this compound can be used as a sugar substitute in various food products. It provides sweetness without the associated calories of traditional sugars.

Functional Ingredient

The compound's ability to improve texture and moisture retention in baked goods makes it a valuable ingredient in food formulation.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4-O-alpha-D-glucopyranosyl-L-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by alpha-glucosidase to release glucose, which can then be utilized in various metabolic pathways. The compound’s ability to form stable glycosidic bonds makes it useful in stabilizing other molecules and enhancing their bioavailability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Maltose: Another disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond.

Cellobiose: A disaccharide composed of two glucose units linked by a beta-1,4-glycosidic bond.

Lactose: A disaccharide composed of glucose and galactose linked by a beta-1,4-glycosidic bond.

Uniqueness

4-O-alpha-D-glucopyranosyl-L-glucopyranose is unique due to its specific alpha-1,4-glycosidic linkage, which imparts distinct chemical and biological properties compared to other disaccharides. Its stability and ability to form stable glycosidic bonds make it particularly useful in various industrial and medical applications .

Activité Biologique

4-O-alpha-D-glucopyranosyl-L-glucopyranose is a glycoside belonging to the class of oligosaccharides, which are carbohydrates composed of multiple monosaccharide units linked by glycosidic bonds. This compound has garnered interest due to its potential biological activities, particularly in the fields of nutrition and pharmacology.

Chemical Structure

The structure of this compound consists of two glucopyranose units linked through an alpha-1,4-glycosidic bond. The chemical formula is , indicating its composition of twelve carbon atoms, twenty-two hydrogen atoms, and eleven oxygen atoms.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives of glucosides have shown the ability to reduce oxidative stress by scavenging free radicals and modulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) . The antioxidant effects are attributed to their ability to interact with cellular signaling pathways that regulate inflammation and oxidative damage.

Anti-diabetic Effects

In vitro studies have demonstrated that oligosaccharides like this compound can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion. This inhibition leads to a reduction in postprandial blood glucose levels, making these compounds potential candidates for managing diabetes .

Immunomodulatory Effects

Some studies suggest that glucosides may enhance immune responses. For example, compounds derived from glucosides have shown to stimulate macrophage activity, enhancing the production of pro-inflammatory cytokines which play a crucial role in immune defense mechanisms .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various glucoside derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) production when cells were treated with these compounds. This suggests a protective role against oxidative stress-related diseases.

Case Study 2: Anti-diabetic Activity

In a controlled trial involving diabetic mice, administration of oligosaccharides led to a marked decrease in blood glucose levels post-meal. The study highlighted the potential of these compounds in dietary formulations aimed at glycemic control .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5-,6+,7+,8+,9-,10+,11?,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-YJUHSPJMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](OC([C@H]([C@@H]2O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69-79-4 | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.